5,6-Dimethoxynicotinic acid

Catalog No.
S731777
CAS No.
76470-34-3
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxynicotinic acid

CAS Number

76470-34-3

Product Name

5,6-Dimethoxynicotinic acid

IUPAC Name

5,6-dimethoxypyridine-3-carboxylic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11)

InChI Key

DVPUSKADCOGLKP-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

5,6-Dimethoxynicotinic acid is a specialized di-oxygenated heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation anti-tubercular agents and targeted protein degraders [1]. Characterized by its dual methoxy substitutions at the 5- and 6-positions of the pyridine ring, this compound offers a distinct combination of electronic enrichment and steric bulk compared to standard nicotinic acid. In procurement contexts, it is primarily sourced as a lipophilicity-modulating precursor, enabling the replacement of highly hydrophobic aryl groups with a more polar, heteroaromatic scaffold [1]. Its reliable conversion into Weinreb amides and subsequent cross-coupling performance makes it a critical raw material for optimizing the pharmacokinetic profiles of pipeline therapeutics [1].

Research Fit

HCA2 receptor pathway studies Higher reported affinity vs. nicotinic acid
Leukemia mechanism research Reported PML & nucleic acid synthesis context
Medicinal chemistry building block 5,6-dimethoxy substitution for scaffold synthesis

Substituting 5,6-dimethoxynicotinic acid with unsubstituted nicotinic acid or mono-methoxy analogs fundamentally alters the electronic and physicochemical properties of the downstream product [1]. In medicinal chemistry, replacing a highly lipophilic core (such as naphthalene) with a 5,6-dimethoxypyridyl moiety specifically targets the reduction of calculated partition coefficients (clogP) to mitigate ultra-long half-lives and phospholipidosis risks [1]. A mono-methoxy or unsubstituted pyridine fails to provide the same degree of steric mimicry and electron density required to maintain target binding affinity while improving solubility. Furthermore, the 5,6-dimethoxy pattern specifically directs metalation and coupling efficiencies during the synthesis of complex intermediates, meaning that generic pyridine-3-carboxylic acids will yield divergent impurity profiles and lower conversion rates in established synthetic routes [1].

Substitution Risk

! HCA2 receptor affinity is specific to 5,6-isomer; other dimethoxynicotinic acid isomers lack reported HCA2 activity.
! Synthetic reactivity and steric environment differ; substitution may alter reaction outcomes and yields.
! Reported dual PML/nucleic acid inhibition mechanisms may not transfer to other isomers.

Lipophilicity Reduction in API Scaffold Replacement

In the development of bedaquiline analogues, replacing the highly lipophilic naphthalene C-unit with a 5,6-dimethoxypyridyl moiety significantly alters the physicochemical profile of the resulting therapeutic [1]. While the standard naphthalene-based drug exhibits an extremely high calculated lipophilicity (clogP of 7.25), incorporating the 5,6-dimethoxypyridine core via 5,6-dimethoxynicotinic acid drives the clogP down to a much more favorable range (2.98–6.89 for the pyridyl series) [1]. This targeted reduction is critical for mitigating the ultra-long plasma half-life and phospholipidosis risks associated with the baseline naphthalene structure, demonstrating the compound's value as a specialized lipophilicity-lowering building block [1].

Evidence DimensionCalculated Lipophilicity (clogP) of downstream API
Target Compound DataSignificantly reduced clogP (target range 2.98–6.89 for pyridyl series)
Comparator Or BaselineNaphthalene-based precursor (clogP = 7.25 in baseline bedaquiline)
Quantified DifferenceUp to 3–4 log units reduction in lipophilicity
ConditionsIn silico clogP calculation for unit C pyridyl analogues

Procurement of this specific dimethoxy building block is essential for reformulating highly lipophilic drugs into safer, more soluble candidates without losing the required steric bulk.

HCA2 Affinity vs Nicotinic Acid
Head-to-head
DMNA
IC50 21 nM
Nicotinic Acid
IC50 327 nM
15.6-fold higher affinity
Supports HCA2 pathway research with reported higher affinity
Recombinant human HCA2 receptor; displacement assay

Weinreb Amide Formation for C-C Coupling

The processability of 5,6-dimethoxynicotinic acid is highlighted by its highly efficient conversion into key synthetic intermediates [1]. During the synthesis of complex multi-ring API frameworks, 5,6-dimethoxynicotinic acid can be converted to N,5,6-trimethoxy-N-methylnicotinamide (a Weinreb amide) with an 85% isolated yield [1]. This high conversion rate is critical for subsequent carbon-carbon bond-forming steps, such as reactions with organolithium or Grignard reagents, where the electron-donating methoxy groups stabilize the intermediate and prevent over-addition. Compared to more sterically hindered or electron-deficient pyridine carboxylic acids, this reliable >80% yield ensures cost-effective scale-up in pharmaceutical manufacturing [1].

Evidence DimensionIsolated yield of Weinreb amide intermediate
Target Compound Data85% yield
Comparator Or BaselineStandard heterocyclic carboxylic acids (often <70% without extensive optimization)
Quantified DifferenceConsistently high (>80%) conversion
ConditionsStandard amide coupling conditions to form N,5,6-trimethoxy-N-methylnicotinamide

High-yielding conversion to Weinreb amides minimizes raw material waste and ensures reliable scale-up for downstream organometallic coupling steps.

Isomer Comparison (5,6- vs 2,6-)
Class-level inference
5,6-DMNA
IC50 21 nM
2,6-DMNI
No HCA2 affinity reported
No target engagement for 2,6-isomer
5,6-isomer is the relevant form for HCA2 studies
2,6-isomer studied in different assays (organotin complexes)

Suitability for Nobiletin Derivative Synthesis

5,6-Dimethoxynicotinic acid serves as an irreplaceable precursor in the targeted synthesis of nobiletin derivatives and related polymethoxylated therapeutic agents [1]. The precise 5,6-dimethoxy substitution pattern on the pyridine ring is required to mimic the polymethoxylated A-ring of natural flavones while introducing the pharmacokinetic benefits of a nitrogen heterocycle. Attempting to substitute this compound with standard nicotinic acid or 5-methoxynicotinic acid fails to replicate the necessary electron density and hydrogen-bond acceptor profile required for the biological activity of the resulting derivatives [1]. Consequently, procurement of the exact 5,6-dimethoxy isomer is mandatory for accessing this specific chemical space.

Evidence DimensionStructural mimicry of polymethoxylated flavones
Target Compound DataProvides essential di-methoxy motif on a heteroaromatic core
Comparator Or BaselineUnsubstituted nicotinic acid (lacks required methoxy groups for target binding)
Quantified DifferenceEnables access to specific nobiletin-like chemical space
ConditionsSynthesis of nobiletin derivatives for pharmaceutical evaluation

Buyers synthesizing polymethoxylated natural product analogues must procure this exact compound to maintain the critical structure-activity relationship of the target molecule.

Dual DNA/RNA & PML Inhibition
Data to verify
Reported inhibition of DNA/RNA synthesis and PML protein; anti-tumor response in xenograft model context.
Dual mechanism context; requires independent confirmation
No quantitative comparator data available; source review recommended
Acute Oral Toxicity
Supporting evidence
LD50 > 2000 mg/kg rodent model
Supports in vivo study baseline with reported low toxicity
Classification: low acute oral toxicity
Commercial Purity
Cross-study comparable
≥98% (HPLC) up to 99% available from select vendors
Consistent high-purity supply supports procurement confidence
Multiple supplier options; minimal re-purification needed

Next-Generation Anti-Tubercular API Synthesis

Directly utilizing 5,6-dimethoxynicotinic acid to replace highly lipophilic naphthalene cores (e.g., in bedaquiline analogues), thereby improving aqueous solubility and reducing the risk of phospholipidosis [1].

Weinreb Amide Intermediate Production

Employing the compound in scale-up workflows where reliable, high-yielding (>85%) conversion to N-methoxy-N-methyl amides is required prior to complex organometallic additions [1].

Polymethoxylated Flavone Analogue Development

Serving as a critical precursor in the synthesis of nobiletin derivatives and other biologically active compounds, where the specific 5,6-dimethoxy pattern is required for target receptor binding [2].

Targeted Protein Degrader (PROTAC) Library Synthesis

Using the di-methoxy pyridine scaffold as a structurally rigid, hydrogen-bond-accepting building block to optimize the physicochemical properties and linker trajectories of E3 ligase ligands .

Application Fit Matrix

Application
Selection Property
Validation Focus
HCA2 pathway research (lipid, inflammation)
HCA2 receptor affinity (reported 15.6× vs nicotinic acid)
Binding assay validation; recombinant receptor displacement
PML & nucleic acid synthesis inhibition studies
Dual mechanism profile (PML + DNA/RNA synthesis)
In vitro and xenograft model endpoint review
Medicinal chemistry building block
Synthetic accessibility (5,6-dimethoxy scaffold)
Purity and reactivity in multi-step synthesis
In vivo research scaffold
Reported low acute oral toxicity (LD50 >2000 mg/kg)
Rodent model tolerance and dosing range assessment

XLogP3

0.7

Wikipedia

5,6-Dimethoxypyridine-3-carboxylic acid

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